(2R)-2-(Boc-amino)dodecanoic acid

Übersicht

Beschreibung

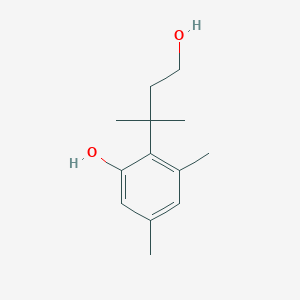

“(2R)-2-(Boc-amino)dodecanoic acid” is a compound that belongs to the class of N-protected amino acids . The “Boc” in its name refers to the tert-butoxycarbonyl (Boc) group, which is a common protecting group used in organic synthesis . This compound has a molecular formula of C17H33NO4 and a molecular weight of 315.40 .

Synthesis Analysis

The synthesis of N-protected amino esters like “(2R)-2-(Boc-amino)dodecanoic acid” is achieved via a chemo-selective Buchwald Hartwig cross-coupling reaction using PEPPSI-IPr Pd-catalyst . This method allows the creation of functionally and structurally diverse amino ester molecules by individually cross-coupling eight aryl halo esters and three different secondary amines .Molecular Structure Analysis

The molecular structure of “(2R)-2-(Boc-amino)dodecanoic acid” consists of a dodecanoic acid chain, an amino group, and a Boc protecting group . The Boc group is attached to the nitrogen atom of the amino group, protecting it from reactions .Chemical Reactions Analysis

The Boc group in “(2R)-2-(Boc-amino)dodecanoic acid” can be removed by exposing the Boc-protected residue on the chain to a strong acid . Typical reagents of choice for deprotection in existing methods are trifluoroacetic acid (TFA) in dichloromethane, hydrochloric acid or methanesulfonic acid in dioxane .Physical And Chemical Properties Analysis

“(2R)-2-(Boc-amino)dodecanoic acid” appears as a white powder . It has a melting point range of 80 - 84 °C . It should be stored at temperatures between 0 - 8 °C .Wissenschaftliche Forschungsanwendungen

Biochemistry

This compound has been used in the synthesis of NCA-AG . The reaction was optimized to obtain the highest yield by varying the reaction conditions such as solvent, Lewis acid, and temperature . This has implications in the field of biochemistry, particularly in the study of stereospecific peptides and synthetic silk substrates .

Drug Delivery Systems

The compound has been used in the preparation of tissue scaffolding and drug delivery systems . This is particularly useful in the targeted delivery of drugs, improving their efficacy and reducing side effects.

Tissue Engineering

In the field of tissue engineering, this compound has been used in the preparation of tissue scaffolding . This has potential applications in regenerative medicine, where damaged tissues or organs can be replaced with artificially grown tissues.

Synthetic Wool and Silk Substitutes

The compound has been used in the creation of synthetic wool and silk substitutes . This could potentially lead to more sustainable and ethical alternatives to traditional wool and silk production.

Synthesis of Glucosamine Synthase Inhibitors

As a monoprotected derivative of DAP, this compound has been used in the synthesis of glucosamine synthase inhibitors . This has potential applications in the treatment of bacterial infections, as glucosamine synthase is a key enzyme in the biosynthesis of bacterial cell walls.

Myosin Kinase Inhibitor

The compound has also been used in the synthesis of a myosin kinase inhibitor . Myosin kinases are enzymes that play a crucial role in muscle contraction, and inhibitors can be used to treat conditions related to muscle overactivity.

Preparation of Peptides with Metal Complexing Groups

This compound has been used in the preparation of peptides with metal complexing groups . This has potential applications in the field of bioinorganic chemistry, where such peptides can be used to study the interactions between proteins and metals.

Ionic Liquids

The compound has been used in the preparation of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids . These ionic liquids have been used as starting materials in dipeptide synthesis , expanding the applicability of AAILs .

Wirkmechanismus

Target of Action

It’s known that the tert-butoxycarbonyl (boc) group is widely used to protect amines . This suggests that the compound might interact with proteins or enzymes that contain amine groups.

Mode of Action

The compound, also known as (2R)-2-(Boc-amino)dodecanoic acid, functions as a protecting group for amines. The Boc group is added to the amine through a nucleophilic addition-elimination reaction, forming a carbamate . The Boc group can be removed with a strong acid such as trifluoracetic acid (TFA), through a process involving protonation of the carbonyl oxygen and cleavage of the tert-butyl group .

Biochemical Pathways

The protection and deprotection of amine functional groups play a significant role in organic synthesis . Therefore, it can be inferred that this compound might be involved in various biochemical pathways where amine groups need to be protected during reactions.

Pharmacokinetics

The boc group is known to be removed easily under mild conditions , which might impact the compound’s bioavailability.

Result of Action

The primary result of the action of this compound is the protection of amine groups during chemical reactions. By protecting these groups, the compound allows for transformations of other functional groups . After the reactions, the Boc group can be removed, revealing the original amine group .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the removal of the Boc group is achieved with a strong acid such as trifluoracetic acid (TFA) . Therefore, the pH of the environment can significantly influence the compound’s action. Additionally, temperature might also play a role, as some deprotection methods can involve high temperatures .

Zukünftige Richtungen

The use of Boc-protected amino acids like “(2R)-2-(Boc-amino)dodecanoic acid” is crucial in the synthesis of peptides . As the field of peptide synthesis continues to evolve, the development of more efficient and selective methods for the protection and deprotection of amino acids will be a key area of research .

Eigenschaften

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]dodecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33NO4/c1-5-6-7-8-9-10-11-12-13-14(15(19)20)18-16(21)22-17(2,3)4/h14H,5-13H2,1-4H3,(H,18,21)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZABHIWVVZRYJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,5-Bis(3,7-dimethyloctyl)dithieno[3,2-b:3',2'-e]pyran](/img/structure/B3096980.png)

![methyl (E)-3-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-propenoate](/img/structure/B3096988.png)

![[4-[4-(Trifluoromethyl)phenoxy]phenyl]methanamine](/img/structure/B3096994.png)

![2-{[Chloro(phenyl)acetyl]amino}benzamide](/img/structure/B3097030.png)

![(R)-(+)-7-Bis(3,5-di-t-butylphenyl)phosphino-7'-[(4-t-butylpyridine-2-ylmethyl)amino]-2,2',3,3'-tetrahydro-1,1'-spirobiindane](/img/structure/B3097041.png)

![trilithium;[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-bis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate](/img/structure/B3097045.png)

![5-methyl-8-(2-morpholinoethyl)-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile](/img/structure/B3097055.png)

![Ethyl 7-ethylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B3097060.png)

![7-Ethylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B3097066.png)